5-chloro-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)thiophene-2-sulfonamide
Overview
Description
5-chloro-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)thiophene-2-sulfonamide is a complex organic compound that features a combination of several heterocyclic structures, including imidazole, thiazole, and thiophene. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[2,1-b]thiazole derivatives, have been reported to exhibit antimycobacterial properties . They are known to target Pantothenate synthetase of Mycobacterium tuberculosis .
Mode of Action
It is known that imidazo[2,1-b]thiazole derivatives can interact with their targets and induce cellular apoptosis . The interaction often involves covalent binding to the target, which leads to changes in the target’s function .
Biochemical Pathways
For example, imidazo[2,1-b]thiazole derivatives have been reported to have antitumor and cytotoxic activities , suggesting that they may affect pathways related to cell proliferation and survival.
Pharmacokinetics
It is known that imidazo[2,1-b]thiazole derivatives are generally soluble in water and other polar solvents , which may influence their bioavailability and distribution within the body.
Result of Action
Compounds with similar structures have been reported to exhibit antimycobacterial, antitumor, and cytotoxic activities . These activities suggest that the compound may induce cellular apoptosis and inhibit cell proliferation .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)thiophene-2-sulfonamide typically involves multi-step reactions. One common approach includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved by reacting 2-aminothiazole with an appropriate aldehyde under acidic conditions to form the imidazo[2,1-b][1,3]thiazole ring.
Attachment of the Phenyl Group: The imidazo[2,1-b][1,3]thiazole intermediate is then reacted with a phenyl halide in the presence of a base to introduce the phenyl group.
Formation of the Thiophene-2-sulfonamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions activated by electron-donating groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid in sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-chloro-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole Derivatives: Compounds with similar core structures but different substituents.
Thiophene-2-sulfonamide Derivatives: Compounds with variations in the thiophene or sulfonamide groups.
Uniqueness
5-chloro-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)thiophene-2-sulfonamide is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-chloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2S3/c16-13-4-5-14(23-13)24(20,21)18-11-3-1-2-10(8-11)12-9-19-6-7-22-15(19)17-12/h1-9,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWOMUMGGNBAQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(S2)Cl)C3=CN4C=CSC4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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